

Application Notes and Protocols: Industrial Scale Synthesis of Nicotinoyl Chloride Hydrochloride

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Compound of Interest

Compound Name: Nicotinoyl chloride

Cat. No.: B078323

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Abstract

Nicotinoyl chloride hydrochloride is a highly reactive intermediate crucial for the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. This document outlines a detailed protocol for the industrial-scale synthesis of **nicotinoyl chloride** hydrochloride from nicotinic acid and thionyl chloride. The process involves a reflux reaction followed by purification steps to yield a high-purity product. Safety considerations for handling the corrosive and reactive materials are also addressed.

Introduction

Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), serves as a key building block in organic synthesis.^[1] Its hydrochloride salt is a more stable and commonly used form. The primary industrial application of **nicotinoyl chloride** hydrochloride is as an acylating agent to introduce the nicotinoyl moiety into various molecules, which is a fundamental structure in numerous biologically active compounds.^[1] This protocol details a robust and high-yield manufacturing process suitable for industrial production.

Reaction Scheme

The synthesis proceeds via the reaction of nicotinic acid with an excess of thionyl chloride. The reaction produces **nicotinoyl chloride**, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. The **nicotinoyl chloride** is subsequently isolated as its hydrochloride salt.

Chemical Equation: Nicotinic Acid + SOCl₂ → **Nicotinoyl Chloride** + SO₂ + HCl[1]

Data Presentation

Table 1: Reactant and Product Specifications

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number	Appearance
Nicotinic Acid	C ₆ H ₅ NO ₂	123.11	59-67-6	White crystalline powder
Thionyl Chloride	SOCl ₂	118.97	7719-09-7	Colorless to pale yellow fuming liquid
Nicotinoyl Chloride Hydrochloride	C ₆ H ₅ Cl ₂ NO	178.02	20260-53-1	White to off-white crystalline solid

Table 2: Summary of Industrial Scale Synthesis Parameters from Patent CN1234690C[1][2]

Parameter	Value
Reactants	
Nicotinic Acid	24.4 mmol (3.00 g)
Thionyl Chloride	138 mmol (10 mL, 16.4 g)
Molar Ratio (Acid:SOCl ₂)	1:5.7 (Excess thionyl chloride)
Reaction Conditions	
Solvent	Thionyl chloride (acts as reactant and solvent)
Temperature	77°C (Reflux)
Reaction Time	2 hours
Pressure	Atmospheric
Purification	
Post-reaction Treatment	Vacuum distillation to remove excess SOCl ₂
Diethyl ether reflux (1 hour)	
Filtration	
Yield	
Product	Nicotinoyl Chloride Hydrochloride
Theoretical Yield	4.34 g
Actual Yield	4.17 g
Percentage Yield	95.99%

Table 3: Example Lab-Scale to Pilot-Scale Quantities

Scale	Nicotinic Acid	Thionyl Chloride	Expected Yield (approx.)
Lab Scale[2]	1.5 g	1.8 mL	~2.1 g
Bench Scale[3]	100 g	280 mL	~140 g
Pilot Scale	10 kg	28 L	~14 kg

Experimental Protocol

This protocol is based on established industrial methods for the synthesis of **nicotinoyl chloride** hydrochloride.[1][4][3]

1. Reactor Preparation:

- Ensure the reaction vessel and all associated glassware are thoroughly dried to prevent the decomposition of thionyl chloride.
- The reactor should be equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an off-gas scrubbing system to neutralize the HCl and SO₂ byproducts.

2. Reaction:

- Under anhydrous conditions, charge the reactor with nicotinic acid.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents, though some protocols use it as the solvent).[1]
- Begin agitation and heat the mixture to reflux (approximately 77°C).[1]
- Maintain the reflux for a period of 2 to 3 hours.[1][5] The reaction is complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.

3. Work-up and Isolation:

- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess thionyl chloride by vacuum distillation.[1][3]

- The resulting residue is the crude **nicotinoyl chloride** hydrochloride.

4. Purification:

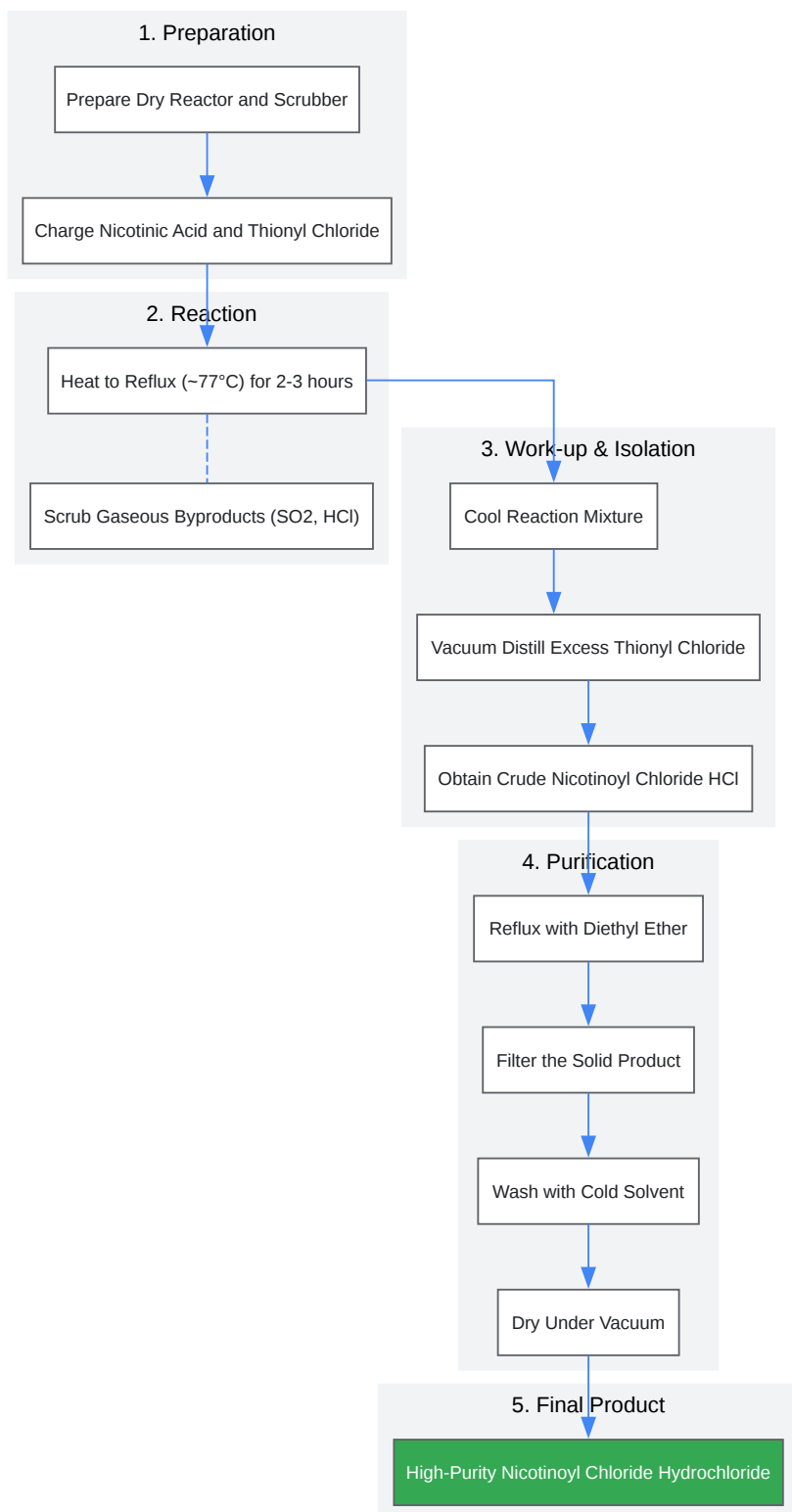
- To the crude product, add a suitable solvent such as diethyl ether[1][4] or toluene[2] and reflux for approximately 1 hour. This step helps to remove impurities.
- Cool the suspension and collect the solid product by filtration.
- Wash the filter cake with fresh, cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
- Dry the purified **nicotinoyl chloride** hydrochloride under vacuum to a constant weight.

5. Quality Control:

- The final product should be a near-white solid.[1]
- Purity can be assessed using standard analytical techniques such as melting point determination (literature: 151-157 °C[6]), and spectroscopic methods (FTIR, NMR).

Mandatory Visualizations

Workflow for Industrial Synthesis of Nicotinoyl Chloride Hydrochloride

[Click to download full resolution via product page](#)Caption: Industrial synthesis workflow for **nicotinoyl chloride** hydrochloride.

Safety Precautions

- **Thionyl Chloride:** Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
- **Gaseous Byproducts:** The reaction evolves toxic and corrosive sulfur dioxide and hydrogen chloride gases. A gas scrubber containing a basic solution (e.g., sodium hydroxide) must be used to neutralize these off-gases.
- **Anhydrous Conditions:** The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of thionyl chloride and the product.

Conclusion

The synthesis of **nicotinoyl chloride** hydrochloride from nicotinic acid and thionyl chloride is a well-established and efficient industrial process. By carefully controlling the reaction conditions and implementing appropriate safety measures, a high yield of high-purity product can be consistently achieved. This protocol provides a comprehensive guide for researchers and professionals involved in the large-scale production of this important chemical intermediate.

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